5-chloro-2-methoxy-N-[2-(methylthio)phenyl]benzamide -

5-chloro-2-methoxy-N-[2-(methylthio)phenyl]benzamide

Catalog Number: EVT-4959931
CAS Number:
Molecular Formula: C15H14ClNO2S
Molecular Weight: 307.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Chloro-2-methoxy-N-[2-(4-methoxy-3-methylaminothiocarbonylaminosulfonylphenyl)ethyl]benzamide sodium salt

Compound Description: This compound is a crystalline sodium salt of a substituted benzamide. The paper describes different crystalline forms of this compound and methods for their preparation. It is disclosed as an invention related to pharmaceutical compositions and their uses. []

5-Chloro-N-[2-(4-hydroxysulfamoylphenyl)ethyl]-2-methoxybenzamide (JC-171)

Compound Description:This compound, identified as JC-171, functions as a novel inhibitor of the NLRP3 inflammasome. It demonstrates dose-dependent inhibition of LPS/ATP-induced interleukin-1β (IL-1β) release from J774A.1 macrophages. [] In vivo studies using mice show its ability to inhibit the NLRP3 inflammasome, delay the progression, and reduce the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of MS. []

Relevance:This compound shares the core structure of 5-chloro-2-methoxybenzamide with the target compound, 5-chloro-2-methoxy-N-[2-(methylthio)phenyl]benzamide. It differs in the substituent on the nitrogen atom, having a hydroxysulfamoylphenethyl group instead of the methylthiophenyl group. []

4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino) phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl) piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description:This compound, Venetoclax N-oxide (VNO), is identified as a potential oxidative impurity of Venetoclax, a BCL-2 inhibitor. [] It is formed during oxidative stress degradation and can be synthesized by oxidizing Venetoclax with m-CPBA. [] Further reaction of VNO with water under reflux conditions leads to the formation of Venetoclax hydroxylamine impurity (VHA). []

Relevance:While both Venetoclax N-oxide and the target compound, 5-chloro-2-methoxy-N-[2-(methylthio)phenyl]benzamide, contain a benzamide moiety, their overall structures differ considerably. The paper focuses on the oxidative degradation pathway of Venetoclax, and its connection to 5-chloro-2-methoxy-N-[2-(methylthio)phenyl]benzamide is limited. []

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy) piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description:This compound, Venetoclax hydroxylamine impurity (VHA), is another potential oxidative impurity of Venetoclax. [] It forms from Venetoclax N-oxide via Meisenheimer rearrangement upon heating with water. [] Like VNO, this compound also serves as a relevant reference standard in the manufacturing of Venetoclax API and tablets. []

Relevance: Similar to VNO, Venetoclax hydroxylamine impurity also contains a benzamide moiety but possesses a very different overall structure compared to the target compound, 5-chloro-2-methoxy-N-[2-(methylthio)phenyl]benzamide. Its relevance to the target compound is limited to its shared benzamide group and its origin from Venetoclax degradation, as discussed in the paper. []

Relevance:Compound 30 shares the 5-chloro-2-methoxybenzamide core with the target compound, 5-chloro-2-methoxy-N-[2-(methylthio)phenyl]benzamide. The main difference lies in the substituent on the nitrogen atom. Compound 30 has a (3-fluorophenyl)sulfamoyl)phenethyl group attached to the nitrogen, while the target compound has a 2-(methylthio)phenyl group. []

5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide (Compound 4)

Compound Description:Compound 4, like Compound 30, displays significant potential as a PD-L1 inhibitor, showcasing notable in vitro activity with over 50% inhibition in a screening ELISA assay. [] Notably, this compound exhibits a high safety profile with no cytotoxic effects observed against fibroblast cell lines. [] Unlike Compound 30, Compound 4 demonstrates anti-proliferative activity, particularly against the PC-3 cell line (66.640% inhibition). []

5-Chloro-2-methoxy-N-(4-(N-(4-methylphenyl)sulfamoyl)phenethyl)benzamide (Compound 17)

Compound Description:Identified as a potential PD-L1 inhibitor, Compound 17 displays promising in vitro activity with over 50% inhibition in a screening ELISA assay. [] It demonstrates a good safety profile with no cytotoxic effects against fibroblast cell lines. [] Similar to Compound 30, it shows limited anti-proliferative activity against other cell lines tested. []

Relevance:Compound 17, along with Compounds 4 and 30, belongs to the same series of 5-chloro-2-methoxybenzamide derivatives investigated for their PD-L1 inhibitory potential. [] Unlike the target compound's 2-(methylthio)phenyl substituent, Compound 17 has a (4-methylphenyl)sulfamoyl)phenethyl group attached to the nitrogen. []

5-Chloro-N-(4-(N-(4-(trifluoromethyl)phenyl)sulfamoyl)phenethyl)salicylamide (Compound 31)

Compound Description:Compound 31 exhibits promising in vitro activity as a PD-L1 inhibitor, exceeding 50% inhibition in a screening ELISA assay. [] It displays a favorable safety profile with no cytotoxic effects against fibroblast cell lines. [] Unlike Compounds 4, 17, and 30, Compound 31 demonstrates significant anti-proliferative activity against various cell lines, including MCF7, DU-145, and PC-3. []

Relevance:This compound, part of the 5-chloro-2-methoxybenzamide derivative series studied for PD-L1 inhibition, differs structurally from the target compound in its N-substituent. Compound 31 features a (4-(trifluoromethyl)phenyl)sulfamoyl)phenethyl group attached to the nitrogen, unlike the target compound's 2-(methylthio)phenyl group. []

5-Chloro-2-methoxy-N-(4-(N-(2,4-difluorophenyl)sulfamoyl)benzyl)benzamide (Compound 7)

Compound Description:Demonstrating promising potential as a PD-L1 inhibitor, Compound 7 exhibits notable in vitro activity with over 50% inhibition in a screening ELISA assay. [] Similar to other compounds in this series, it shows no cytotoxic effects against fibroblast cell lines, indicating a favorable safety profile. [] Furthermore, it shows limited anti-proliferative activity against the tested cell lines, except for the PC-3 cell line, where it exhibits notable activity. []

Relevance:Belonging to the same 5-chloro-2-methoxybenzamide derivative series as Compounds 4, 17, 30, and 31, Compound 7 differs from the target compound in its N-substituent. Instead of the target compound's 2-(methylthio)phenyl group, it features a (2,4-difluorophenyl)sulfamoyl)benzyl group. []

5-Chloro-2-methoxybenzamide

Compound Description:This compound is a key degradation product of glibenclamide, formed under acidic hydrolytic conditions (0.1 M HCl, 85°C). []

Relevance:This compound constitutes the core structure of the target compound, 5-chloro-2-methoxy-N-[2-(methylthio)phenyl]benzamide. The target compound simply adds a 2-(methylthio)phenyl group to the nitrogen of 5-chloro-2-methoxybenzamide. []

5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (Compound III)

Compound Description:Identified as a major degradation product of glibenclamide, this compound forms under both acidic (0.1 M HCl, 85°C) and basic (0.1 M NaOH, 85°C) hydrolytic conditions. []

Properties

Product Name

5-chloro-2-methoxy-N-[2-(methylthio)phenyl]benzamide

IUPAC Name

5-chloro-2-methoxy-N-(2-methylsulfanylphenyl)benzamide

Molecular Formula

C15H14ClNO2S

Molecular Weight

307.8 g/mol

InChI

InChI=1S/C15H14ClNO2S/c1-19-13-8-7-10(16)9-11(13)15(18)17-12-5-3-4-6-14(12)20-2/h3-9H,1-2H3,(H,17,18)

InChI Key

OZHQZOXAFGXECZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2SC

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2SC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.